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molecular formula C20H22O3 B8505604 (1-Methyl-3,4-di(4-hydroxy-phenyl)-cyclohex-3-enyl)-methanol CAS No. 821798-53-2

(1-Methyl-3,4-di(4-hydroxy-phenyl)-cyclohex-3-enyl)-methanol

Cat. No. B8505604
M. Wt: 310.4 g/mol
InChI Key: GKSMJTMUMNMPKR-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

To a solution of (1-methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-enyl)-methanol (150 mg, 0.306 mmol) in DCM (5.0 mL) at −10° C. was added TiCl4 (0.102 mL, 3.0 eq.) and the reaction mixture stirred at −10° C. for 3 h. The reaction mixture was then diluted with ethyl acetate (20 mL and H2O (10 mL). The organic layer was separated, dried over MgSO4, and purified by SiO2 (50˜100% ethyl acetate/hexane) to yield a lower TLC spot of (1-methyl-3,4-di(4-hydroxy-phenyl)-cyclohex-3-enyl)-methanol.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.102 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:36][OH:37])[CH2:7][CH2:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14]CC3C=CC=CC=3)=[CH:10][CH:9]=2)=[C:4]([C:22]2[CH:27]=[CH:26][C:25]([O:28]CC3C=CC=CC=3)=[CH:24][CH:23]=2)[CH2:3]1>C(Cl)Cl.C(OCC)(=O)C.O.Cl[Ti](Cl)(Cl)Cl>[CH3:1][C:2]1([CH2:36][OH:37])[CH2:7][CH2:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[C:4]([C:22]2[CH:23]=[CH:24][C:25]([OH:28])=[CH:26][CH:27]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC1(CC(=C(CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)OCC1=CC=CC=C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.102 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at −10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by SiO2 (50˜100% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CC(=C(CC1)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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